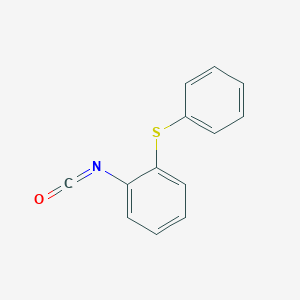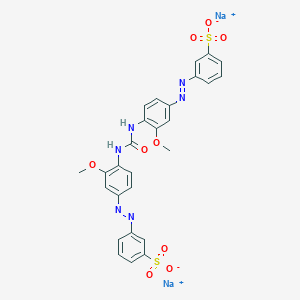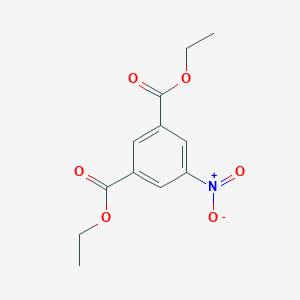
Hydroxy-3-endo-bornanone-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-3-endo-bornanone-2 (HBO) is a bicyclic ketone that has been widely studied for its potential applications in various fields, including pharmaceuticals, perfumes, and flavors. The compound has a unique structure that makes it an attractive target for synthesis and research.
Applications De Recherche Scientifique
Hydroxy-3-endo-bornanone-2 has been studied extensively for its potential applications in various fields, including pharmaceuticals, perfumes, and flavors. In the pharmaceutical industry, Hydroxy-3-endo-bornanone-2 has been shown to have anti-inflammatory, analgesic, and antitumor properties. In the perfume industry, Hydroxy-3-endo-bornanone-2 is used as a fragrance ingredient due to its unique odor profile. In the flavor industry, Hydroxy-3-endo-bornanone-2 is used to enhance the flavor of food and beverages.
Mécanisme D'action
The mechanism of action of Hydroxy-3-endo-bornanone-2 is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Hydroxy-3-endo-bornanone-2 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Effets Biochimiques Et Physiologiques
Hydroxy-3-endo-bornanone-2 has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. In addition, Hydroxy-3-endo-bornanone-2 has been shown to have antioxidant and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Hydroxy-3-endo-bornanone-2 in lab experiments is its unique structure, which makes it an attractive target for synthesis and research. In addition, Hydroxy-3-endo-bornanone-2 has been shown to have a variety of biological activities, making it a potential therapeutic agent for a variety of diseases. However, one of the limitations of using Hydroxy-3-endo-bornanone-2 in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on Hydroxy-3-endo-bornanone-2, including the development of novel synthesis methods, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications. In addition, further research is needed to determine the optimal dosage and administration of Hydroxy-3-endo-bornanone-2 for different diseases and conditions. Finally, the development of new formulations and delivery methods for Hydroxy-3-endo-bornanone-2 may enhance its therapeutic potential.
Méthodes De Synthèse
Hydroxy-3-endo-bornanone-2 can be synthesized using several methods, including the Diels-Alder reaction, the Birch reduction, and the Grignard reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form a cyclic intermediate, which is then treated with hydrogen peroxide to yield Hydroxy-3-endo-bornanone-2. The Birch reduction involves the reduction of benzene using sodium and liquid ammonia, followed by the addition of cyclopentadiene to form Hydroxy-3-endo-bornanone-2. The Grignard reaction involves the reaction of cyclopentadiene with magnesium, followed by the addition of formaldehyde to yield Hydroxy-3-endo-bornanone-2.
Propriétés
Numéro CAS |
10373-81-6 |
|---|---|
Nom du produit |
Hydroxy-3-endo-bornanone-2 |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3 |
Clé InChI |
AXMKZEOEXSKFJI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2O)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



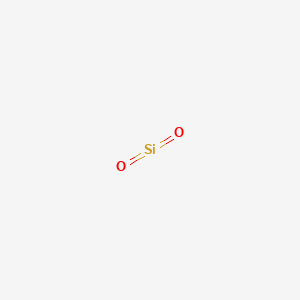
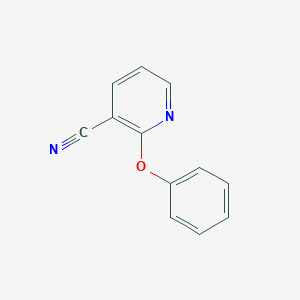
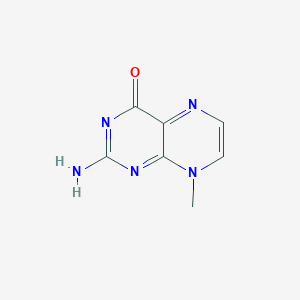


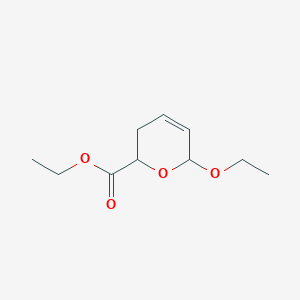
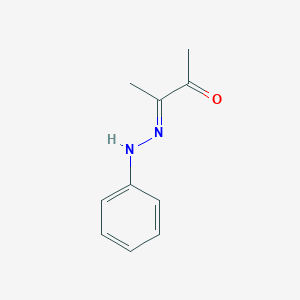
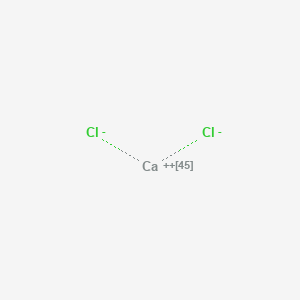
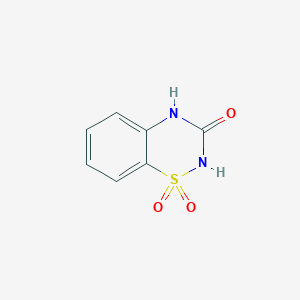
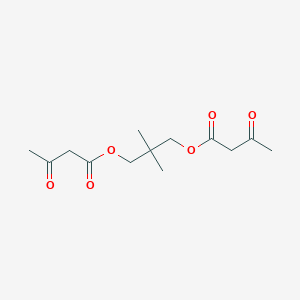
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
